含锌的原卟啉 IX

描述

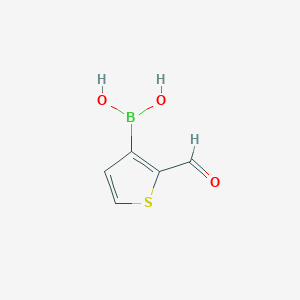

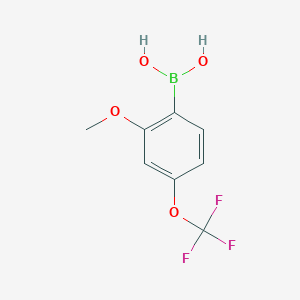

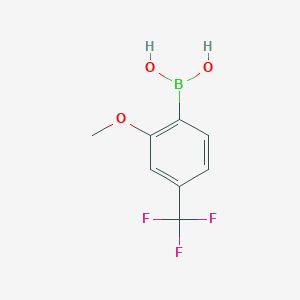

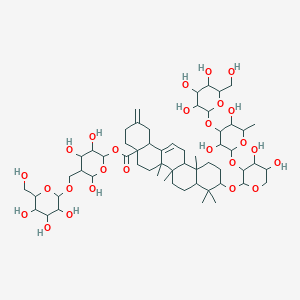

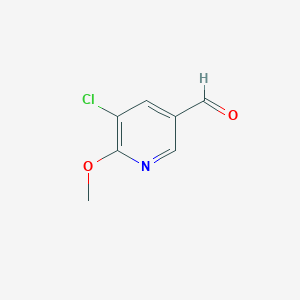

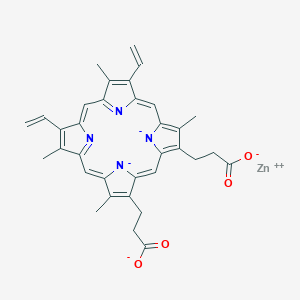

Protoporphyrin IX containing ZN, also known as Zinc Protoporphyrin (ZnPP), is a coordination complex of zinc and protoporphyrin IX . It is a red-purple solid that is soluble in water . The complex and related species are found in red blood cells when heme production is inhibited by lead and/or by lack of iron . It is a very similar structure to iron-bound heme, but with the ferrous ion replaced by a zinc ion .

Synthesis Analysis

Two protoporphyrin IX (PpIX) adamantane derivatives were synthesized and then metallated with zinc . The Zn-PpIX derivatives, exhibiting a high singlet oxygen quantum yield, were tested for their photodynamic activity against the HT-29 cell line .

Molecular Structure Analysis

Protoporphyrin IX is essentially planar, except for the N-H bonds that are bent out of the plane of the rings, in opposite (trans) directions . The general term protoporphyrin refers to porphine derivatives that have the outer hydrogen atoms in the four pyrrole rings replaced by other functional groups .

Chemical Reactions Analysis

Zinc Protoporphyrin is formed in circulating red blood cells (RBC) either in the presence of lead or in the absence of sufficient iron, as both of these conditions inhibit the insertion of a ferrous ion into protoporphyrin IX to form heme . Therefore, elevated levels of ZnPP is associated with heme deficiency .

Physical And Chemical Properties Analysis

Protoporphyrin IX is an organic compound, classified as a porphyrin, that plays an important role in living organisms as a precursor to other critical compounds like heme (hemoglobin) and chlorophyll . It is a deeply colored solid that is not soluble in water .

科学研究应用

Medical Diagnostics and Therapeutics

Protoporphyrin IX containing ZN (ZnPP) has significant applications in medical diagnostics and therapeutics. It is used as an indicator of iron-deficient erythropoiesis, helping to diagnose conditions like anemia. Moreover, ZnPP’s role in inhibiting certain enzymes and blocking interleukin-1 can prevent the induction of long-term potentiation, which has implications for neurological studies and potential therapeutic applications .

Biochemical Research

In biochemical research, ZnPP is utilized to study heme metabolism and its role in physiology. It serves as a tool for in vivo and in vitro studies to understand the metabolic pathways and physiological functions of heme-related compounds .

Photodynamic Therapy

ZnPP is a derivative of heme and acts as a hydrophobic photosensitizer in photodynamic therapy (PDT). PDT is used for the diagnosis and treatment of various malignant disorders, where ZnPP’s ability to form complexes with human serum albumin (HSA) is leveraged .

Food Industry

In the food industry, particularly in meat products like dry-cured hams, ZnPP contributes to the preservation of color without the need for nitrate or nitrite additives. Its stability compared to heme makes it beneficial for improving the appearance of meat products naturally .

Marine Biology

ZnPP is also studied in marine biology for its physiological functions such as oxygen transport and storage mediated by heme or hemocyanin and its role in photosynthesis by chlorophyll .

Cancer Research

In cancer research, ZnPP accumulation in cancer cells following administration of aminolevulinic acid is a key area of study. This process is crucial for photodynamic therapy/diagnosis, making ZnPP an important compound in oncological studies .

作用机制

Target of Action

Protoporphyrin IX containing Zn, also known as Zinc Protoporphyrin (ZnPP), primarily targets the enzyme Cytochrome c . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

ZnPP acts as a potent and selective inhibitor of heme oxygenase , an enzyme that generates carbon monoxide (CO) and biliverdin . It also inhibits soluble guanylyl cyclase and produces a time- and concentration-dependent inactivation of all three isoforms of nitric oxide synthase .

Biochemical Pathways

ZnPP is a normal metabolite formed in trace amounts during heme biosynthesis . The final reaction in this pathway is the chelation of iron with protoporphyrin. During periods of iron insufficiency or impaired iron utilization, zinc becomes an alternative metal substrate for ferrochelatase, leading to increased ZnPP formation . ZnPP may also regulate heme catabolism through competitive inhibition of heme oxygenase .

Pharmacokinetics

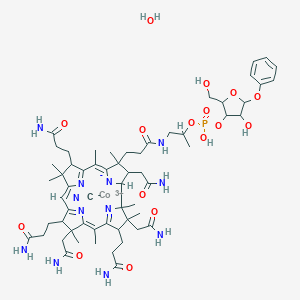

It’s known that both fe^2±loaded and zn^2±loaded frataxins specifically associate with protoporphyrin ix with micromolar affinity .

Result of Action

The inhibition of heme oxygenase by ZnPP prevents the generation of CO and biliverdin . This can lead to a decrease in the production of these compounds, which can have various effects on cellular functions. For instance, CO has a role in cellular signaling, while biliverdin is an antioxidant.

Action Environment

The action of ZnPP can be influenced by environmental factors. For example, in marine environments, protoporphyrin IX, a precursor to ZnPP, plays a vital role in biological metabolism and biogeochemical cycling . The contents of cellular protoporphyrin IX can be enhanced with nutrient supply from riverine inputs and sediment suspensions, which thereafter dictate the productivity of phytoplankton and bacteria in coastal waters .

安全和危害

未来方向

属性

IUPAC Name |

zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTVBRXUIKZACV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protoporphyrinato ZINC | |

CAS RN |

15442-64-5 | |

| Record name | Zincate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen [3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionato(4-)-N21,N22,N23,N24]zincate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。